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Compound of Interest

Compound Name:
2-Methylmorpholine-4-

carbothioamide

CAS No.: 953734-73-1

Cat. No.: B2520929 Get Quote

Introduction & Compound Identity
2-Methylmorpholine-4-carbothioamide is a heterocyclic building block often utilized in the

synthesis of bioactive thiourea derivatives and enzyme inhibitors. Chemically, it belongs to the

class of

-disubstituted-

-unsubstituted thioureas, featuring a chiral center at the C2 position of the morpholine ring.

Accurate characterization is critical due to the compound's potential for atropisomerism

(restricted rotation around the C(S)–N bond) and enantiomeric impurity arising from the 2-

methyl substitution.

Table 1: Chemical Identity & Properties
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Property Specification

IUPAC Name 2-methylmorpholine-4-carbothioamide

Common Name 2-Methyl-4-thiocarbamoylmorpholine

CAS Number 953734-73-1

Molecular Formula

Molecular Weight 160.24 g/mol

Chiral Center

C2 (Available as Racemate,

, or

)

Appearance White to off-white crystalline solid

Melting Point 148–155 °C (Predicted/Experimental Range)

Solubility
Soluble in DMSO, Methanol, Acetonitrile;

Sparingly soluble in Water

Analytical Strategy Workflow
The following workflow ensures a holistic characterization, moving from bulk identity to specific

chiral purity.
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Figure 1: Analytical workflow for the qualification of thiocarbamoyl morpholine derivatives.

Protocol 1: Structural Elucidation (NMR & IR)
Objective: To confirm the connectivity of the morpholine ring, the presence of the thiocarbonyl

group, and the integrity of the primary amine (

).

A. Nuclear Magnetic Resonance (NMR)
The thiourea moiety (

) induces restricted rotation, often causing signal broadening or splitting (rotamers) in NMR
spectra at room temperature.

Solvent: DMSO-

(Preferred due to solubility and exchange suppression).

Concentration: 5–10 mg/mL.

Expected Spectral Features:

NMR (400 MHz, DMSO-

):

7.40–7.60 ppm (br s, 2H):

. Protons may appear as two distinct broad singlets due to restricted rotation.

4.50–3.00 ppm (m, 7H): Morpholine ring protons. The protons

to the nitrogen will be deshielded by the anisotropic effect of the

group.

1.05–1.15 ppm (d, 3H): Methyl group at C2.

NMR (100 MHz, DMSO-

):
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180–185 ppm: Thiocarbonyl (

). This is the diagnostic peak, significantly downfield compared to carbonyls (

ppm).

60–66 ppm: Morpholine carbons adjacent to oxygen.

45–50 ppm: Morpholine carbons adjacent to nitrogen.

18–19 ppm: Methyl carbon.

B. Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) or KBr Pellet. Diagnostic Bands:

3100–3400 cm

:

stretching (primary amide doublet).

1100–1200 cm

:

stretching (Thioamide I/II bands). Note: This band is often mixed with C-N stretching but is
stronger/sharper than in amides.

1500–1600 cm

:

bending (Scissoring).

Protocol 2: Chemical Purity by HPLC-UV
Objective: Quantify the main compound and detect synthesis by-products (e.g., unreacted 2-

methylmorpholine, isothiocyanate impurities). Rationale: Thioureas have strong UV absorption

around 240–270 nm due to the
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and

transitions of the

chromophore.

Method Parameters
Parameter Setting

Column

C18 Reverse Phase (e.g., Agilent Zorbax

Eclipse Plus, 150

4.6 mm, 3.5

m)

Mobile Phase A
0.1% Formic Acid in Water (or 10 mM

Ammonium Acetate pH 4.5)

Mobile Phase B Acetonitrile (ACN)

Gradient
0–2 min: 5% B; 2–15 min: 5%

90% B; 15–20 min: 90% B

Flow Rate 1.0 mL/min

Detection UV @ 265 nm (Primary), 210 nm (Secondary)

Column Temp 30 °C

Injection Vol
5–10

L

System Suitability Criteria:

Tailing Factor:

.

Retention Time: Main peak typically elutes early to mid-gradient due to moderate polarity (

).
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Protocol 3: Chiral Purity (Enantiomeric Excess)
Objective: Separate the

- and

-enantiomers of 2-methylmorpholine-4-carbothioamide. Challenge: The 2-methyl group is
remote from the thiourea core, requiring a selector with high steric discrimination.

Recommended Method (Normal Phase / Polar Organic)
Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamates).

Mobile Phase: Hexane : Isopropanol (80:20 v/v) with 0.1% Diethylamine (DEA).

Rationale: DEA is essential to sharpen the peaks of amine/thiourea compounds by

suppressing silanol interactions.

Flow Rate: 0.8 mL/min.

Detection: UV @ 265 nm.

Synthesis & Degradation Pathway Analysis
Understanding the origin of impurities is vital for method development. The compound is

typically synthesized by treating 2-methylmorpholine with a thiocarbamoylating agent (e.g.,

thiophosgene followed by ammonia, or silicon isothiocyanates).
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Figure 2: Synthesis precursors and potential degradation pathways (hydrolysis and

desulfurization).

Safety & Handling
Thiourea Class Toxicity: Thioureas can be goitrogenic (thyroid toxicity). Handle with

appropriate PPE (gloves, fume hood).

Stability: Thioamides are generally stable but can desulfurize to amides (ureas) under strong

oxidative conditions or prolonged exposure to light. Store in amber vials at 2–8 °C.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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